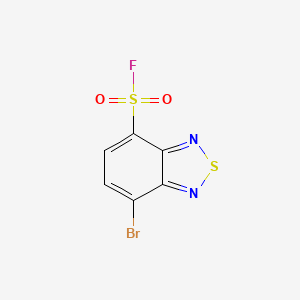

4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” is a chemical compound with the CAS Number: 2567498-75-1 . It has a molecular weight of 297.13 .

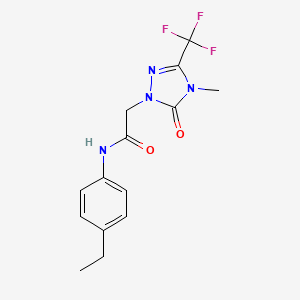

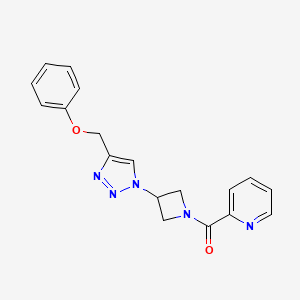

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” can be represented by the SMILES stringBrc1cccc2nsnc12 . This represents a benzothiadiazole ring with a bromine atom at the 4th position and a sulfonyl fluoride group at the 7th position. Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” are not detailed in the sources, related compounds like 4-bromo-2,1,3-benzothiadiazole have been used in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” are not extensively detailed in the sources. It has a molecular weight of 297.13 .Scientific Research Applications

Synthesis of Dyes

4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole is an important precursor for the synthesis of dyes . These dyes are widely used to design effective photovoltaic materials .

Organic Electronics

The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Optoelectronics

Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics .

Photovoltaic Materials

The compound could serve as efficient intermediates for photovoltaic materials .

Aromatic Nucleophilic Substitution Reactions

The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .

Cross-Coupling Reactions

The bromine atoms do not reduce the ability to undergo cross-coupling reactions .

Synthesis of Monosubstituted isoBBT Compounds

4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) is an attractive object for the synthesis of monosubstituted isoBBT compounds .

Organic Photovoltaic Components

The compound is potentially interesting for organic photovoltaic components .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

It’s known that similar compounds in the benzothiadiazole class can interact with various biological targets .

Mode of Action

It’s known that benzothiadiazole derivatives can interact with their targets via various mechanisms, such as binding to active sites or allosteric sites .

Biochemical Pathways

Benzothiadiazole derivatives are known to interact with various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Benzothiadiazole derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of benzothiadiazole derivatives .

properties

IUPAC Name |

4-bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJXCKUWRQXOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956214.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956215.png)

![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)

![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)

![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)

![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)